Beclomethasone-17-monopropionate, also known as 17-BMP, is a synthetic corticosteroid derived from beclomethasone dipropionate. It is primarily recognized for its anti-inflammatory properties and is utilized in various therapeutic applications, particularly in respiratory conditions such as asthma and chronic obstructive pulmonary disease. As a metabolite of beclomethasone dipropionate, it exhibits enhanced glucocorticoid activity compared to its parent compound, making it a significant focus in pharmaceutical research.
Beclomethasone-17-monopropionate is classified as a small molecule drug and falls under the category of corticosteroids. Its chemical formula is , with a molecular weight of approximately 464.98 g/mol . The compound is primarily sourced from the metabolic conversion of beclomethasone dipropionate, which serves as a prodrug that releases beclomethasone-17-monopropionate upon administration .
The synthesis of beclomethasone-17-monopropionate typically involves the hydrolysis of beclomethasone dipropionate. This reaction can occur enzymatically or chemically, leading to the formation of the monopropionate variant. The hydrolysis process can be catalyzed by esterase enzymes present in various tissues, including the lungs and plasma .
A simplified reaction pathway includes the following steps:
This metabolic pathway highlights the importance of enzymatic activity in determining the pharmacokinetic properties of corticosteroids.
The molecular structure of beclomethasone-17-monopropionate features a complex steroid backbone characteristic of corticosteroids. The structural formula can be represented as:
The IUPAC name for this compound is (1R,2S,3aS,3bS,9aS,9bR,10S,11aS)-9b-chloro-10-hydroxy-1-(2-hydroxyacetyl)-2,9a,11a-trimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclo-pregna-1,4-diene-3,20-dione .
The compound's three-dimensional structure can be analyzed using various computational chemistry tools to predict its interactions with biological targets.
Beclomethasone-17-monopropionate undergoes various chemical reactions that influence its pharmacological activity:
These reactions are crucial for understanding the drug's bioavailability and therapeutic efficacy.
Beclomethasone-17-monopropionate exerts its effects primarily through binding to glucocorticoid receptors in target tissues. This binding leads to:
Research indicates that 17-BMP has a binding affinity approximately 30 times greater than that of its parent compound (beclomethasone dipropionate), enhancing its potency in clinical applications .
Beclomethasone-17-monopropionate exhibits several notable physical and chemical properties:
The elimination half-life of 17-BMP is approximately 2.8 hours . Its pharmacokinetics indicate that it undergoes significant hepatic metabolism before excretion primarily via bile (60%) and urine (12%) .
Beclomethasone-17-monopropionate is primarily used in:
Its enhanced receptor affinity makes it a valuable compound for developing new therapeutic strategies aimed at improving patient outcomes in respiratory diseases .
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3